3-(2-Hydroxyethoxy)pyridin-2-ol
Description
Contextual Significance of Pyridinol and Related Heterocyclic Scaffolds
Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are fundamental building blocks in medicinal chemistry and drug discovery. mdpi.comrroij.com Their prevalence is highlighted by the fact that over 85% of all biologically active chemical entities contain a heterocyclic ring. nih.gov These scaffolds offer a wide range of structural diversity and can be readily modified to fine-tune their physicochemical properties, such as solubility, lipophilicity, and polarity. rroij.comnih.gov This adaptability is crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates. nih.gov
Pyridin-2-ol, also known as 2-hydroxypyridine (B17775), is a key heterocyclic scaffold. ontosight.ai Its derivatives are investigated for a wide array of potential biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. ontosight.aiontosight.ai The pyridine (B92270) ring itself is a common feature in many established drugs, underscoring its therapeutic importance. researchgate.net The ability of the nitrogen atom in the pyridine ring to form hydrogen bonds and participate in various interactions with biological targets makes it a valuable component in the design of new therapeutic agents. rroij.comijprajournal.com The development of novel synthetic methods has further expanded the accessibility and diversity of functionalized heterocyclic compounds, driving forward drug discovery programs. nih.gov
Rationale for Investigating the 2-Hydroxyethoxy Functional Group in Pyridin-2-ol Systems
The ether linkage and the terminal hydroxyl group can enhance water solubility, a desirable trait for many pharmaceutical and biological applications. ontosight.aiontosight.ai The hydroxyl group can also participate in hydrogen bonding, which can be critical for molecular recognition and binding to biological targets like proteins and enzymes. ontosight.ai Furthermore, the 2-hydroxyethoxy side chain provides a point for further chemical modification, allowing for the synthesis of a library of related compounds with varying properties. This is a common strategy in drug discovery to explore structure-activity relationships. nih.gov The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the ether oxygen) within the same functional group offers unique interaction possibilities.
In the context of pyridin-2-ol systems, the introduction of a 2-hydroxyethoxy group at the 3-position, as in 3-(2-Hydroxyethoxy)pyridin-2-ol, creates a molecule with a specific arrangement of functional groups that can be explored for its unique chemical and biological profile. For instance, research on similar structures has shown that the introduction of an alcohol side chain on a pyridine ring can lead to improved cell potency in certain biological assays. acs.org
Overview of Academic Research Trajectories for Novel Organic Compounds
The journey of a novel organic compound like this compound from conception to potential application typically follows a well-defined research trajectory within the academic sphere. This process is often initiated by the design and synthesis of the target molecule. researchgate.net Modern organic synthesis is increasingly focused on developing efficient, selective, and sustainable methods. researchgate.netmultiresearchjournal.com
Once synthesized, the new compound undergoes rigorous characterization to confirm its structure and purity. This involves a suite of spectroscopic techniques. The subsequent phase of research often involves computational studies, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, to predict the compound's potential biological activity and physicochemical properties. jchemlett.comilovephd.com These in silico methods help to prioritize compounds for further experimental testing and can provide insights into their mechanism of action at a molecular level. jchemlett.com
The final stage of academic research typically involves in vitro and sometimes in vivo biological evaluation to assess the compound's actual activity and to validate the computational predictions. mdpi.com This entire process is iterative, with the results from each stage informing the design and synthesis of next-generation compounds with improved properties. multiresearchjournal.com The overarching goal is to contribute to the fundamental understanding of chemical principles and to identify promising new molecules that could serve as leads for future drug development or other technological applications. acs.org
Chemical Data of this compound
| Property | Value |
| Molecular Formula | C7H9NO3 |
| Molecular Weight | 155.15 g/mol |
| CAS Number | 1820648-06-3 |
Source: BLDpharm bldpharm.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-hydroxyethoxy)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c9-4-5-11-6-2-1-3-8-7(6)10/h1-3,9H,4-5H2,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBCOLDKVRMJKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Tautomeric Considerations of 3 2 Hydroxyethoxy Pyridin 2 Ol
Inherent Pyridinol-Pyridone Tautomerism and its Implications for Structure
The core structure of 3-(2-Hydroxyethoxy)pyridin-2-ol is subject to a well-established chemical phenomenon known as tautomerism. Specifically, it exists in a tautomeric equilibrium between the pyridinol form, this compound, and the pyridone form, 3-(2-hydroxyethoxy)-2(1H)-pyridone. This equilibrium is a fundamental aspect of its chemistry, with significant implications for its structure and properties.
The pyridinol form possesses a hydroxyl group (-OH) at the 2-position of the pyridine (B92270) ring, rendering the ring aromatic. In contrast, the pyridone form features a carbonyl group (C=O) at the same position, which results in a diene-like character for the ring. The position of the proton and the double bonds within the ring are the key distinctions between these two forms.
Table 1: Tautomeric Forms of this compound
| Tautomeric Form | Key Functional Groups | Aromaticity of the Pyridine Ring |
| Pyridinol | 2-hydroxyl, 3-(2-hydroxyethoxy) | Aromatic |
| Pyridone | 2-keto, 3-(2-hydroxyethoxy) | Non-aromatic (diene-like) |
Conformational Analysis of the 2-Hydroxyethoxy Moiety
The 2-hydroxyethoxy side chain, -O-CH2-CH2-OH, introduces conformational flexibility to the molecule. The rotation around the C-O and C-C single bonds allows this side chain to adopt various spatial arrangements. The study of these rotational motions and their effects on the molecule's properties is known as conformational analysis. pharmacy180.com
The relative orientation of the atoms in the 2-hydroxyethoxy group can be described by dihedral angles. The most stable conformations will seek to minimize steric hindrance and optimize any potential intramolecular interactions, such as hydrogen bonding. The staggered conformations around the C-C bond are generally more stable than the eclipsed conformations. pharmacy180.com
Specifically, the gauche and anti conformations are the two most likely staggered arrangements. In the anti conformation, the two hydroxyl groups are positioned as far apart as possible, minimizing steric repulsion. In the gauche conformation, the hydroxyl groups are closer, which could allow for the formation of an intramolecular hydrogen bond between the terminal hydroxyl group and the ether oxygen or even the pyridone oxygen, which could provide additional stability. The final preferred conformation in a given environment will be a balance of these competing energetic factors.
Influence of Substituents on Electronic Structure and Stability
The hydroxyl group in the pyridinol form is an electron-donating group through resonance, which can enhance the electron density of the pyridine ring. Conversely, the carbonyl group in the pyridone form is electron-withdrawing. The 2-hydroxyethoxy group is generally considered to be an electron-donating group due to the presence of the ether oxygen.
The interplay of these substituent effects can impact the molecule's reactivity, its interaction with other molecules, and its physical properties. For example, electron-donating substituents can generally enhance the stability of Se-N bonds in related heterocyclic compounds. mdpi.com The position of the substituent on the pyridine ring is also a critical factor in determining its effect on the molecule's chemical and photochemical properties. researchgate.net
Table 2: Electronic Effects of Substituents
| Substituent | Position | General Electronic Effect |
| Hydroxyl (-OH) | 2 (Pyridinol form) | Electron-donating (by resonance) |
| Carbonyl (=O) | 2 (Pyridone form) | Electron-withdrawing |
| 2-Hydroxyethoxy (-OCH2CH2OH) | 3 | Electron-donating |
Stereochemical Aspects of the 2-Hydroxyethoxy Chain (if applicable)
The 2-hydroxyethoxy side chain itself is achiral. However, its attachment to the pyridine ring at the 3-position does not introduce a chiral center into the molecule under normal circumstances, as the pyridine ring is planar and has a plane of symmetry in its isolated state.
If the pyridin-2-ol ring were to be substituted in a way that removes this plane of symmetry, the molecule could become chiral. However, in the case of this compound, this is not applicable. The conformational isomers that arise from bond rotation in the side chain are typically rapidly interconverting at room temperature and are not resolvable as separate stereoisomers. Therefore, significant stereochemical aspects related to the 2-hydroxyethoxy chain are not a primary consideration for this molecule.
Advanced Synthetic Methodologies for 3 2 Hydroxyethoxy Pyridin 2 Ol and Its Analogues
Regiospecific Introduction of the 2-Hydroxyethoxy Side Chain at Position 3
With the pyridin-2-ol core established, the next crucial step is the regiospecific introduction of the 2-hydroxyethoxy side chain at the C-3 position. This requires careful selection of reagents and conditions to ensure selective functionalization at the C-3 oxygen over the C-2 oxygen/nitrogen or other reactive sites. The precursor for this step is typically 2,3-dihydroxypyridine (B124209).
Direct etherification is the most straightforward approach to forming the C-O bond of the side chain. This typically involves the reaction of a 2,3-dihydroxypyridine anion with a suitable two-carbon electrophile. The reaction of 2-hydroxypyridine (B17775) or 3-hydroxypyridine (B118123) with epoxides (oxiranes) like ethylene (B1197577) oxide, propylene (B89431) oxide, or epichlorohydrin, often catalyzed by Lewis acids, can yield the corresponding hydroxyalkoxy derivatives. researchgate.net For instance, reacting a hydroxypyridine with ethylene oxide would directly install the 2-hydroxyethoxy group. researchgate.net
A modified Williamson ether synthesis is also frequently employed. This involves reacting the pyridinol with a base such as potassium hydroxide (B78521) or sodium hydride to form the pyridinolate anion, which then acts as a nucleophile. conicet.gov.arresearchgate.net This anion is subsequently reacted with a reagent like 2-bromoethanol (B42945) or ethylene carbonate.
A significant challenge in this step is achieving regioselectivity. The 2,3-dihydroxypyridine precursor has two nucleophilic oxygen atoms and a nucleophilic ring nitrogen (in the 2-pyridone tautomer). Reaction conditions, including the choice of solvent, base, and counter-ion, can influence the site of alkylation (N- vs. O-alkylation and C3-O vs. C2-O alkylation). researchgate.net For example, studies on the alkylation of 2-pyridone salts show that the ratio of N- to O-alkylated products is dependent on the metal cation, solvent, and the alkylating agent used. researchgate.net In the synthesis of related pyridinyloxyalkanols, a suspension of potassium hydroxide in dimethyl sulfoxide (B87167) has been used effectively. conicet.gov.ar
Table 1: Selected Conditions for Etherification of Hydroxypyridines
| Hydroxypyridine Substrate | Reagent | Catalyst/Base | Solvent | Product Type | Reference |
| 2-Hydroxypyridine | Ethylene oxide | CdI₂/BF₃·OEt₂ | - | Pyridone derivative | researchgate.net |
| 3-Hydroxypyridine | Ethylene oxide | CdI₂/BF₃·OEt₂ | - | Oxypyridine derivative | researchgate.net |
| 2- or 3-Hydroxypyridine | Dihaloalkanes | KOH | DMSO | Pyridinyloxyalkanol | conicet.gov.ar |
| 3-Cyano-2(1H)-pyridone | Alkyl halides | Cs₂CO₃ | - | N-alkyl-2-pyridone | researchgate.net |
An alternative strategy involves installing a precursor side chain at the C-3 position, which is then chemically modified to the final 2-hydroxyethoxy group. This approach can circumvent issues with regioselectivity during the etherification step.
This method starts with a pyridin-2-ol that already bears a suitable functional group at C-3. For example, one could start with 3-acetylpyridin-2-ol. The acetyl group can be reduced to a 1-hydroxyethyl group, or it could undergo a Baeyer-Villiger oxidation to an acetoxy group, which is then hydrolyzed and etherified. Another precursor could be 3-vinylpyridin-2-ol, which could undergo dihydroxylation to give a 1,2-dihydroxyethyl side chain.
A more direct precursor is a C-3 carboxy or ester functionality. For example, a synthetic route to 2-(3-Pyridyl)ethanol involves the reduction of 3-pyridylacetic acid hydrochloride, achieving a 95.5% yield. chemicalbook.com A similar reduction of a 3-(carboxymethoxy)pyridin-2-ol derivative would yield the desired product. Such functional group interconversions (FGI) are standard transformations in organic synthesis and include the conversion of alcohols to alkyl halides, and the reduction of esters or acids to alcohols. ub.eduamazonaws.comresearchgate.net
Synthesis of Structural Analogues and Derivatives
The synthetic methodologies described can be adapted to produce a wide array of structural analogues and derivatives of 3-(2-Hydroxyethoxy)pyridin-2-ol. These modifications can involve introducing additional substituents on the pyridine (B92270) ring or altering the structure of the side chain.
The synthesis of highly substituted pyridin-2(1H)-ones has been a focus of research for developing new therapeutic agents. nih.govresearchgate.net For example, a series of 3,5-disubstituted pyridin-2(1H)-ones has been prepared, where the 3-position is substituted with various aryl or heteroaryl moieties and the 5-position with an amino group. nih.govresearchgate.net The synthesis of these analogues often employs cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions to install these substituents.
A notable example is the synthesis of a potent RAF inhibitor for cancer therapy, which contains a 2-(2-hydroxyethoxy)-6-morpholinopyridin-4-yl moiety. acs.org The synthesis of this complex analogue involved a key etherification step where a hydroxyl group on the pyridine ring was reacted with a protected alcohol side chain using sodium hydride in dioxane. acs.org This highlights the use of protecting groups to achieve selective transformations on multifunctional scaffolds.
Other derivatives can be accessed through various reactions. Intramolecular radical addition to the 2-pyridone nucleus has been used to create fused ring systems like quinolizidines. scielo.org.mx Furthermore, catalyst-free methods for creating carbamate (B1207046) derivatives from hetaryl ureas and alcohols have been developed, expanding the range of accessible functional groups. rsc.org
Table 2: Examples of Synthesized Analogues and Derivatives
| Analogue/Derivative Structure | Synthetic Approach | Key Reaction(s) | Reference(s) |
| 3-(Indol-4-yl)-5-(pyridin-4-ylamino)pyridin-2(1H)-one | Multi-step synthesis | Cross-coupling | nih.gov |
| N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-...)-... | Multi-step synthesis | Suzuki coupling, Etherification | acs.org |
| 2-Arylimidazo[1,2-a]pyridines | Two-component cyclization | Intramolecular cyclization | royalsocietypublishing.org |
| Ethyl 6-(5-(carbamoyl)pyrimidin-2-yl)nicotinate | Multi-step synthesis | Cross-coupling, Amidation | nih.gov |
| 3-Substituted imidazo[1,2-a]pyridines | One-pot reaction | Reaction with bis(benzotriazolyl)ethanes | nih.gov |
| 6,7,8,9-Tetrahydro-4H-quinolizine-1-carboxylates | N-alkylation followed by radical cyclization | Radical cyclization | scielo.org.mx |
Modifications on the Pyridine Nucleus
Modifications to the pyridine ring of this compound analogues are essential for exploring structure-activity relationships. These modifications typically involve electrophilic and nucleophilic substitution reactions, as well as cross-coupling chemistries.
A common strategy begins with a pre-functionalized pyridine ring. For instance, the synthesis of various 3-(pyridin-3-yl)-2-oxazolidinone derivatives starts from commercially available 3-fluoro-2-hydroxypyridine. nih.gov This starting material undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid. The resulting nitro derivative can then be converted to a chloro-substituted intermediate using phosphorus oxychloride and phosphorus pentachloride, providing a handle for further nucleophilic substitution reactions. nih.gov
Another approach involves the strategic use of halogenated pyridines for metal-catalyzed cross-coupling reactions. For example, in the synthesis of pyridine-derived analogues, a 5-bromo-2-methoxypyridine (B44785) core is often utilized. nih.gov This allows for subsequent reactions, such as the introduction of aryl or other functional groups at the 5-position. Similarly, the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridine-4-amines, which share the pyridinoid structure, has been explored starting from 4-chloro-7-azaindole. nih.gov Challenges in this area often revolve around chemoselectivity, particularly when multiple reactive sites are present. For instance, in a 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine system, Suzuki-Miyaura cross-coupling was found to occur preferentially at the C-2 position over the C-4 position. nih.gov
The table below summarizes selected modifications on pyridine nuclei, showcasing the versatility of synthetic approaches.
| Starting Material | Reagents and Conditions | Product Type | Reference |
| 3-Fluoro-2-hydroxypyridine | c. H₂SO₄, c. HNO₃, 0 °C | 3-Fluoro-5-nitro-2-hydroxypyridine | nih.gov |
| 3-Fluoro-5-nitro-2-hydroxypyridine | POCl₃, PCl₅, 60 °C | 2,3-Dichloro-5-nitropyridine | nih.gov |
| 4-Chloro-2-iodo-7-azaindole | Aryl boronic acid, Pd₂(dba)₃, P(tBu)₃, K₃PO₄, Toluene/H₂O, 100 °C | 2-Aryl-4-chloro-7-azaindole | nih.gov |
| Pyridine N-oxides | Grignard reagents (RMgX), CuCl₂, LiCl, THF | 2-Substituted Pyridines | organic-chemistry.org |
Derivatization of the Hydroxyethoxy Chain
The 2-hydroxyethoxy side chain offers a prime site for derivatization, enabling the introduction of various functional groups to modulate properties like polarity and to serve as a point of attachment for larger molecular fragments.
A primary method for introducing this chain is through nucleophilic substitution, where ethylene glycol or a protected equivalent reacts with a suitable pyridine precursor. For instance, in the development of RAF inhibitors, a key intermediate was synthesized via bis-alkylation with O(CH₂CH₂Br)₂. acs.org The resulting structure can then be further modified.
The terminal hydroxyl group of the chain is a versatile handle for esterification or etherification. In the context of creating PROTACs (Proteolysis-Targeting Chimeras), tert-butyl 2-(2-hydroxyethoxy)acetate has been used as a linker component, highlighting the utility of the derivatized chain in constructing complex biomolecules. ulisboa.pt Similarly, the synthesis of certain benzimidazole (B57391) derivatives involves the use of an N-(2-hydroxyethoxy) moiety, demonstrating its role as a key structural element in medicinal chemistry. rsc.org
The hydroxyl group can also be a site for metabolic transformation. For example, a metabolite of a potent RAF inhibitor was identified as the corresponding alcohol, formed by hydroxylation. This metabolite, while less potent, showed significantly lower metabolic clearance, an observation that guided further analogue synthesis. acs.org
The following table details examples of reactions involving the hydroxyethoxy chain.
| Precursor Type | Reagents and Conditions | Product Feature | Reference |
| Pyridine with leaving group | Ethylene glycol, NaH | Introduction of hydroxyethoxy chain | acs.org |
| N-(2-hydroxyethoxy)amine | Carboxylic acid, HATU, DIEA, DMF | Amide bond formation | rsc.org |
| Hydroxyethoxy-containing linker | Tetrabromomethane, Triphenylphosphine | Conversion of alcohol to bromide | uzh.ch |
| Hydroxyethoxy-containing compound | Acyl chloride, base | Esterification of hydroxyl group | researchgate.net |
Synthesis of Hybrid Molecules Incorporating this compound Scaffolds
The this compound scaffold can be incorporated into larger, hybrid molecules to combine its structural features with those of other pharmacophores. This is often achieved through multi-step syntheses involving coupling reactions.
One common strategy is the Suzuki-Miyaura coupling, which links the pyridine core to other aryl or heteroaryl systems. In the synthesis of complex RAF inhibitors, an intermediate containing the pyridine scaffold was coupled with an N-(aryl)benzamide boronic ester derivative using a palladium catalyst. acs.org This late-stage diversification allows for the rapid generation of a library of hybrid molecules.
Another approach involves building hybrid structures by linking different heterocyclic systems. For example, novel pyridine-thiazole hybrids have been synthesized. mdpi.com The synthesis started with the formation of a key ethanone (B97240) intermediate, which was then subjected to a Claisen-Schmidt condensation with a substituted benzaldehyde. The resulting enone fragment served as a versatile precursor for Michael addition reactions, allowing the attachment of other molecular moieties to create complex hybrid structures. mdpi.com
The synthesis of benzimidazole-1,2,3-triazole hybrids also provides a relevant example of creating complex molecules. researchgate.net This process involved a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, linking a benzimidazole unit to another fragment via a linker that could be analogous to a derivatized hydroxyethoxy chain. researchgate.net
| Scaffold A | Scaffold B | Coupling Reaction / Key Step | Catalyst / Reagents | Resulting Hybrid | Reference |
| Pyridine-boronic ester | Aryl-halide | Suzuki-Miyaura Coupling | PdCl₂(dppf)·CH₂Cl₂, Na₂CO₃ | Pyridine-Aryl Hybrid | acs.org |
| Pyridylamino-thiazole-ethanone | 2-Fluorobenzaldehyde | Claisen-Schmidt Condensation | t-BuOK, EtOH | Pyridine-Thiazole-Propenone Hybrid | mdpi.com |
| Benzimidazole-alkyne | Azido-linker | CuAAC | CuI, Microwave | Benzimidazole-Triazole Hybrid | researchgate.net |
Optimized Synthetic Routes and Process Development
The development of efficient and scalable synthetic routes is critical for the practical application of this compound and its analogues. Optimization focuses on improving yields, reducing the number of steps, enhancing purity, and designing processes suitable for large-scale production.
In the development of a clinical candidate for a RAF inhibitor, an optimized synthetic route was devised to supply larger quantities of the material. acs.org This often involves a strategic reordering of synthetic steps. For example, two general routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines were evaluated: one involving amination followed by Suzuki coupling, and the other reversing the order. nih.gov The second route, Suzuki coupling followed by amination, proved more successful. The initial approach failed because the palladium catalyst preferentially underwent oxidative addition at the C-2 iodo position rather than the C-4 chloro position during the attempted amination, leading to undesired side products. nih.gov
Catalyst and ligand selection is another key area of optimization. For the C-2 arylation of a 4-chloro-2-iodo-azaindole intermediate, several palladium catalysts and ligands were screened. A combination of Pd₂(dba)₃ and (o-tolyl)₃P was found to give excellent selectivity and high yields for the desired cross-coupling product. nih.gov
Process development also addresses challenges such as difficult purification steps or the instability of intermediates. For instance, the deprotection of a SEM (2-(trimethylsilyl)ethoxy)methyl) protecting group on a pyrrolopyridine nucleus proved to be challenging, requiring specific conditions to achieve the desired transformation without degrading the molecule. nih.gov These detailed investigations are crucial for establishing a robust and reproducible synthetic process.
Reactivity and Mechanistic Studies of 3 2 Hydroxyethoxy Pyridin 2 Ol
Reactivity of the Pyridin-2-ol Ring System
The pyridin-2-ol ring is a versatile scaffold in organic synthesis, exhibiting reactivity towards both electrophiles and nucleophiles. Its behavior is influenced by the tautomeric equilibrium between the pyridin-2-ol and 2-pyridone forms. For 3-(2-Hydroxyethoxy)pyridin-2-ol, the 3-hydroxy substituent further modulates the ring's electron density.
The pyridine (B92270) ring is generally considered electron-deficient compared to benzene, making electrophilic aromatic substitution reactions more challenging. wikipedia.orguoanbar.edu.iq The presence of the electronegative nitrogen atom deactivates the ring towards electrophilic attack. wikipedia.orguoanbar.edu.iq Reactions like Friedel-Crafts alkylation or acylation often fail, as they tend to result in addition at the nitrogen atom. wikipedia.org However, the hydroxyl group at the 3-position in this compound is an electron-donating group, which can activate the ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. Still, harsh conditions are often required for reactions like nitration and sulfonation. wikipedia.orguoanbar.edu.iq
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. wikipedia.orggcwgandhinagar.com The presence of a good leaving group at these positions facilitates the reaction. In the case of pyridin-2-ol derivatives, they can act as ambident nucleophiles, with reactions occurring at either the nitrogen or the oxygen atom. researchgate.netresearchgate.netosi.lv For instance, in reactions with pentafluoropyridine (B1199360) and pentachloropyridine, pyridin-2-ol has been shown to yield a mixture of products resulting from both N- and O-arylation. researchgate.netosi.lv
The nitrogen atom in the pyridine ring possesses a lone pair of electrons, rendering it basic and nucleophilic. wikipedia.org It readily reacts with Lewis acids and alkylating agents to form pyridinium (B92312) salts. wikipedia.org This N-alkylation introduces a positive charge on the ring, which further deactivates it towards electrophilic attack but can activate it for nucleophilic attack. The formation of pyridine N-oxides through oxidation with peracids is another characteristic reaction at the ring nitrogen. wikipedia.org This transformation can be useful for subsequent functionalization, as the N-oxide can promote substitution at the 2- and 4-positions. wikipedia.org
Transformations of the 2-Hydroxyethoxy Functional Group
The 2-hydroxyethoxy side chain offers additional sites for chemical modification, independent of the pyridin-2-ol ring's reactivity.
The primary alcohol of the 2-hydroxyethoxy group can undergo a variety of common transformations.
Oxidation: The terminal hydroxyl group can be oxidized to an aldehyde or a carboxylic acid. cymitquimica.comnih.gov For example, the oxidation of the primary hydroxyl group of RVX-208, a compound with a similar 2-hydroxyethoxy-phenyl moiety, to a carboxylic acid has been observed in metabolic studies. nih.gov Flavoprotein alcohol oxidases have also been shown to selectively convert diethylene glycol to 2-(2-hydroxyethoxy)acetic acid. nih.govresearchgate.net
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters. This reaction is a standard transformation for primary alcohols.
Etherification: Further etherification of the terminal hydroxyl group is possible, for instance, through the Williamson ether synthesis. organic-chemistry.org This involves deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
The following table summarizes some potential reactions at the terminal hydroxyl group:
| Reaction Type | Reagents | Product Functional Group |
| Oxidation | KMnO₄, H₂O₂ | Carboxylic Acid |
| Oxidation | PCC, DMP | Aldehyde |
| Esterification | R-COOH, Acid Catalyst | Ester |
| Etherification | 1. NaH, 2. R-X | Ether |
The ether linkage in the 2-hydroxyethoxy side chain is generally stable but can be cleaved under specific, often harsh, conditions. wikipedia.org
Acid-Catalyzed Cleavage: Strong acids, particularly hydrohalic acids like HBr and HI, can cleave ethers. wikipedia.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. libretexts.org The cleavage can occur via an S(_N)1 or S(_N)2 mechanism, depending on the structure of the ether. wikipedia.org
Reductive Cleavage: Certain catalytic systems, such as Rh-Ni and Ru-Ni nanoparticles, have been shown to cleave aryl ether linkages under reductive conditions (H₂). rsc.org
Coordination Chemistry and Ligand Properties
The 3-hydroxypyridin-2-one (B1229133) moiety is a well-known bidentate chelating agent for a variety of metal ions, particularly hard metal cations like Fe³⁺, Ga³⁺, and Al³⁺. kcl.ac.ukcdnsciencepub.comrsc.org The deprotonated hydroxyl and carbonyl oxygen atoms form a stable five-membered chelate ring with the metal center. kcl.ac.uk These ligands are of significant interest in medicinal chemistry, for example, in the development of iron chelators for the treatment of iron overload diseases. kcl.ac.ukacs.org
The 3-hydroxypyridin-2-one (3,2-HOPO) class of ligands, to which this compound belongs, forms stable complexes with metal ions. kcl.ac.uknih.gov The stability of these complexes is influenced by the pKa values of the chelating oxygen atoms. kcl.ac.uk The 2-hydroxyethoxy side chain could potentially influence the coordination properties of the molecule, either through steric effects or by providing an additional, albeit weaker, coordination site through the terminal hydroxyl or ether oxygen. Macrocyclic chelators based on the 3-hydroxypyridin-2-one framework have been developed for applications in medical imaging, for example, with ⁸⁹Zr⁴⁺. thno.orgnih.gov This highlights the versatility of the 3,2-HOPO scaffold in coordination chemistry.
The following table shows the affinity of different hydroxypyridinone classes for Iron(III):
| Ligand Class | logK₁ | logβ₃ | pFe³⁺ |
| 1,2-HOPO | 10.3 | 27 | Low |
| 3,2-HOPO | 11.7 | 32 | Moderate |
| 3,4-HOPO | 14.2 | 37.2 | High |
| Data sourced from a study on hydroxypyridinone chelation. kcl.ac.uk |
Metal Complexation Studies
There is no specific information available in the searched scientific literature regarding the metal complexation behavior of this compound. The pyridin-2-ol moiety, in general, is known to act as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group. The additional hydroxyethoxy side chain could potentially offer further coordination sites, possibly leading to the formation of polynuclear complexes or influencing the stability and geometry of the resulting metal complexes. However, without experimental evidence, any discussion on coordination modes, stability constants, or the structural characterization of such complexes with this compound would be purely speculative.
Role as a Ligand in Catalytic Systems
Similarly, the role of this compound as a ligand in catalytic systems is not documented in the available literature. Pyridine alcohol derivatives have been investigated as ligands in various catalytic reactions, including oxidation and reduction processes. The electronic and steric properties of the ligand play a crucial role in determining the activity and selectivity of the catalyst. The presence of the hydroxyethoxy group in this compound could influence the solubility of the resulting catalyst and potentially participate in the catalytic cycle. Nevertheless, in the absence of specific research, no data on its performance in any catalytic system can be presented.
Photochemical and Thermal Reactivity Investigations
Investigations into the photochemical and thermal reactivity of this compound have not been reported in the searched literature. The photochemical behavior of pyridine derivatives can involve various transformations, such as isomerization or reactions involving the substituent groups. The thermal stability and decomposition pathways are also critical parameters for understanding the compound's properties and potential applications. Without dedicated studies, any description of its reactivity under photochemical or thermal conditions would be unfounded.
Comprehensive Spectroscopic Characterization of 3 2 Hydroxyethoxy Pyridin 2 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering precise information about the hydrogen and carbon environments within the molecule.
Proton NMR (¹H NMR) for Structural Elucidation
Proton NMR (¹H NMR) provides information on the number of different proton environments and their neighboring protons. For 3-(2-hydroxyethoxy)pyridin-2-ol, the spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the ethoxy side chain, and the hydroxyl groups.
The pyridin-2-ol moiety exists in a tautomeric equilibrium with its 2-hydroxypyridine (B17775) form, but the pyridin-2-one form typically predominates. The chemical shifts (δ) are influenced by the electronic environment, including the effects of the electronegative oxygen and nitrogen atoms. savemyexams.comdocbrown.info
The expected signals for this compound would be:
Pyridine Ring Protons: Three signals in the aromatic region (typically δ 6.0-8.5 ppm). The protons at positions 4, 5, and 6 would show specific splitting patterns (coupling) based on their relationship to each other. For instance, the proton at C-4 would likely appear as a triplet or doublet of doublets due to coupling with protons at C-5 and C-6. chemicalbook.com
Ethoxy Side-Chain Protons: The two methylene (B1212753) groups (-O-CH₂-CH₂-OH) are chemically distinct and would therefore appear as two separate signals, likely triplets, in the region of δ 3.5-4.5 ppm. The protons closer to the pyridine ring's oxygen atom would be expected at a slightly different shift than those adjacent to the terminal hydroxyl group.
Hydroxyl (-OH) and Amide (N-H) Protons: The terminal alcohol -OH and the N-H proton of the pyridinone ring would appear as broad singlets. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. The N-H proton signal is typically found further downfield (δ 10-13 ppm). rsc.org
Table 1: Expected ¹H NMR Chemical Shifts for this compound This table presents expected values based on the analysis of similar structures.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| NH (Ring) | 10.0 - 13.0 | Broad Singlet |
| C4-H (Ring) | 7.2 - 7.5 | Triplet / dd |
| C5-H (Ring) | 6.2 - 6.5 | Doublet of Doublets |
| C6-H (Ring) | 7.5 - 7.8 | Doublet of Doublets |
| -O-CH₂ - | 4.0 - 4.3 | Triplet |
| -CH₂ -OH | 3.7 - 3.9 | Triplet |
| -OH (Side Chain) | 4.5 - 5.5 | Broad Singlet |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 NMR complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. libretexts.org This technique is crucial for confirming the carbon framework. The spectrum of this compound would be expected to show seven distinct signals, as all carbon atoms are in unique chemical environments.
The chemical shifts in ¹³C NMR are highly sensitive to the electronic effects of neighboring atoms.
C=O Carbon: The carbonyl carbon (C-2) of the pyridinone ring is the most deshielded and appears furthest downfield, typically in the range of δ 160-170 ppm. weebly.com
Aromatic/Ring Carbons: The other four carbons of the pyridine ring (C-3, C-4, C-5, C-6) would resonate in the aromatic region (δ 100-150 ppm). The carbon bearing the ethoxy group (C-3) would be significantly affected by the electronegative oxygen. researchgate.net
Ethoxy Side-Chain Carbons: The two methylene carbons of the side chain would appear in the δ 60-75 ppm range, characteristic of sp³-hybridized carbons bonded to oxygen. weebly.com
Table 2: Expected ¹³C NMR Chemical Shifts for this compound This table presents expected values based on the analysis of similar structures.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2 (C=O) | 160 - 165 |
| C-3 (C-O) | 145 - 150 |
| C-6 | 138 - 142 |
| C-4 | 120 - 125 |
| C-5 | 105 - 110 |
| -O-C H₂- | 68 - 72 |
| -C H₂-OH | 60 - 64 |
Advanced Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei. ipb.ptdiva-portal.org
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show cross-peaks connecting H-4 with H-5, H-5 with H-6, and the two methylene groups in the ethoxy chain, confirming their connectivity. rsc.org
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. It would definitively link each proton signal (except for the -OH and N-H protons) to its corresponding carbon signal in the ¹³C spectrum. For example, it would show a cross-peak between the proton signal at δ ~7.3 ppm and the carbon signal at δ ~122 ppm, assigning them to C4-H4. libretexts.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between carbons and protons over two or three bonds. It is crucial for piecing together the molecular structure by connecting fragments. For instance, HMBC would show a correlation from the methylene protons of the ethoxy chain (-O-CH₂-) to the C-3 carbon of the pyridine ring, confirming the attachment point of the side chain. It would also show correlations from H-4 and H-5 to the C-2 carbonyl carbon. rsc.orgipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is useful for determining conformation and stereochemistry. A NOESY spectrum could show a correlation between the protons of the ethoxy chain's first methylene group and the H-4 proton on the pyridine ring, providing insight into the preferred orientation of the side chain relative to the ring.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" that is unique to the compound and reveals the presence of specific functional groups. researchgate.net
Identification of Functional Groups and Molecular Fingerprints
Infrared (IR) and Raman spectroscopy are complementary techniques for identifying key functional groups. libretexts.org
O-H and N-H Stretching: A broad and strong absorption band in the IR spectrum between 3200 and 3500 cm⁻¹ would be characteristic of the O-H stretching vibration from the alcohol group, broadened by hydrogen bonding. The N-H stretch of the pyridinone ring would also appear in this region. acs.org
C-H Stretching: Absorptions just below 3000 cm⁻¹ are due to the sp³ C-H stretching of the methylene groups, while those just above 3000 cm⁻¹ correspond to the sp² C-H stretching of the pyridine ring.
C=O Stretching: A very strong and sharp band in the IR spectrum, typically around 1650-1680 cm⁻¹, is a clear indicator of the carbonyl (C=O) group in the pyridin-2-one ring. researchgate.net This band is often strong in the Raman spectrum as well.
C=C and C=N Stretching: Vibrations from the C=C and C=N bonds within the pyridine ring are expected in the 1400-1600 cm⁻¹ region. acs.org
C-O Stretching: Strong absorptions in the 1050-1250 cm⁻¹ range would correspond to the C-O stretching vibrations of the ether linkage and the alcohol.
Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of bending and skeletal vibrations that constitute a unique molecular fingerprint, useful for confirming the identity of the compound by comparison with a reference spectrum. libretexts.org
Table 3: Principal IR and Raman Bands for this compound This table presents expected vibrational frequencies based on the analysis of similar structures. nih.govmdpi.comethz.chnih.gov
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy | Intensity |
| O-H / N-H Stretch | 3200 - 3500 | IR | Strong, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman | Medium |
| C=O Stretch | 1650 - 1680 | IR, Raman | Strong |
| C=C / C=N Ring Stretch | 1400 - 1600 | IR, Raman | Medium-Strong |
| C-O Stretch | 1050 - 1250 | IR | Strong |
| Ring Breathing Mode | ~1000 | Raman | Strong |
Conformational Insights and Intermolecular Interactions
The precise positions and shapes of vibrational bands can offer clues about the molecule's conformation and intermolecular interactions. For example, the broadness of the O-H stretching band in the IR spectrum is a direct consequence of intermolecular hydrogen bonding between molecules in the sample. researchgate.net In different solvents or at different concentrations, the position and shape of this band can change, providing information about the strength and nature of these interactions.
Raman spectroscopy can be particularly sensitive to the vibrations of the molecular skeleton. mdpi.comresearchgate.net Changes in the conformation of the hydroxyethoxy side chain relative to the pyridine ring could lead to subtle shifts in the frequencies of skeletal vibrations, which might be observable in high-resolution Raman spectra. Comparing the solid-state and solution-phase spectra can also reveal differences in molecular packing and intermolecular forces.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental formula of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.
Molecular Weight Determination and Elemental Composition
The molecular formula of this compound is C₇H₉NO₃. This gives it a calculated monoisotopic mass of 155.05824 Da. High-Resolution Mass Spectrometry (HRMS) is employed to measure the mass of the molecular ion with high precision, typically to four or more decimal places. This accuracy allows for the unambiguous determination of the elemental composition, distinguishing it from other compounds with the same nominal mass. uni-saarland.de
For this compound, the protonated molecule ([M+H]⁺) would be analyzed. The comparison between the calculated and experimentally observed mass provides strong evidence for the compound's elemental formula.
Table 1: HRMS Data for this compound
| Ion Formula | Calculated Mass (Da) | Observed Mass (Da) |
|---|
Note: The observed mass is determined experimentally and is expected to be within a few parts per million (ppm) of the calculated mass.
Fragmentation Pattern Analysis for Structural Confirmation
In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion is energetically unstable and breaks apart into smaller, charged fragments. chemguide.co.uklibretexts.org The resulting fragmentation pattern is a unique fingerprint that helps to confirm the molecule's structure. The fragmentation of this compound is expected to proceed through several predictable pathways based on its functional groups: the pyridinol ring, the ether linkage, and the terminal alcohol.
Key fragmentation processes include:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen of the alcohol is a common pathway for alcohols. libretexts.org
Ether Bond Cleavage: The bond between the pyridinoxy group and the ethoxy chain can cleave, leading to ions corresponding to either fragment.
Loss of Neutral Molecules: The loss of small, stable neutral molecules like water (H₂O) from the terminal alcohol or ethylene (B1197577) oxide (C₂H₄O) from the side chain is highly probable.
Pyridine Ring Fragmentation: The stable aromatic ring can also undergo characteristic fragmentation, although this often requires higher energy. researchgate.net
The stability of the resulting fragment ions, such as those stabilized by resonance within the pyridine ring, often dictates the most abundant peaks (base peaks) in the spectrum. libretexts.org
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Ion | Description |
|---|---|---|
| 155 | [C₇H₉NO₃]⁺ | Molecular Ion (M⁺) |
| 137 | [C₇H₇NO₂]⁺ | Loss of H₂O |
| 125 | [C₆H₇NO₂]⁺ | Loss of CH₂O |
| 111 | [C₅H₅NO₂]⁺ | Cleavage of the ether bond (loss of C₂H₄O) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and the presence of chromophores.
Electronic Transitions and Chromophore Analysis
The primary chromophore in this compound is the substituted pyridin-2-ol ring system. This conjugated system gives rise to characteristic electronic transitions when it absorbs UV radiation. The expected transitions include:
π → π* Transitions: These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically observed at shorter wavelengths (below 300 nm) and have high molar absorptivity (ε). libretexts.orgmsu.edu
n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen and oxygen atoms) to a π* antibonding orbital. libretexts.org These are lower in energy, occur at longer wavelengths, and are generally much weaker (lower ε) than π → π* transitions. libretexts.orgnih.gov
The substitution of the pyridinol ring with the hydroxyethoxy group can cause a slight shift in the absorption maxima (λmax) compared to the unsubstituted parent compound, a phenomenon known as a bathochromic (red) or hypsochromic (blue) shift. uobabylon.edu.iq
Tautomeric Form Identification in Solution
An important characteristic of 2-hydroxypyridines is their existence in a tautomeric equilibrium between the pyridin-2-ol (enol) form and the 1H-pyridin-2-one (keto) form. google.com These two forms have distinct electronic structures; the 'ol' form is aromatic, while the 'one' form possesses a non-aromatic, conjugated diene system.
UV-Vis spectroscopy is a powerful tool for studying this equilibrium in solution, as the two tautomers absorb at different wavelengths. semanticscholar.orgresearchgate.net The position of the equilibrium is sensitive to solvent polarity. In non-polar solvents, the less polar pyridin-2-ol tautomer may be favored, while in polar solvents, the more polar pyridin-2-one form often predominates. semanticscholar.org By analyzing the UV-Vis spectrum in various solvents, the relative concentrations of each tautomer can be determined. researchgate.net
Table 3: Expected UV Absorption for Tautomers of this compound
| Tautomeric Form | Solvent Type | Expected λmax Range (nm) | Associated Transition |
|---|---|---|---|
| Pyridin-2-ol (Aromatic) | Non-polar | ~270-290 | π → π* |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
For this compound, a single-crystal X-ray diffraction study would unambiguously identify which tautomeric form exists in the solid state. For many substituted 2-hydroxypyridines, the pyridin-2-one tautomer is found to be more stable in the crystal lattice. semanticscholar.orgresearchgate.net This preference is often attributed to its ability to form stable, hydrogen-bonded dimers between the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule.
Table 4: Representative Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-(2-Hydroxyethoxy)-1H-pyridin-2-one |
| Pyridin-2-ol |
| 1H-Pyridin-2-one |
Advanced Hyphenated Spectroscopic Techniques for Complex Mixtures
The analysis of complex mixtures containing "this compound" and its derivatives necessitates powerful analytical techniques that can separate individual components and provide detailed structural information. Advanced hyphenated spectroscopic techniques, which couple a separation method with a spectroscopic detector, are indispensable for this purpose. These methods offer high sensitivity, selectivity, and the ability to identify unknown compounds within a complex matrix. The most relevant hyphenated techniques for the characterization of polar, semi-volatile compounds like pyridin-2-ol derivatives include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis-Mass Spectrometry (CE-MS).
The choice of technique often depends on the volatility and thermal stability of the analytes. For volatile and thermally stable derivatives of "this compound", GC-MS is a powerful tool. However, due to the polar nature of the hydroxyl and pyridinol groups, derivatization is often a necessary prerequisite for GC analysis to increase volatility and improve chromatographic peak shape. In contrast, LC-MS is ideally suited for the direct analysis of polar and non-volatile compounds and is a primary method for analyzing such derivatives in biological or environmental samples without the need for derivatization. CE-MS provides an alternative with high separation efficiency, particularly for charged species, and requires minimal sample volume.
Gas Chromatography-Mass Spectrometry (GC-MS)
In GC-MS, components of a mixture are separated based on their boiling points and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique mass spectrum that acts as a molecular fingerprint.
For a compound like "this compound", direct analysis by GC-MS is challenging due to its low volatility and the presence of active hydrogens. Chemical derivatization, such as silylation, is employed to convert the hydroxyl groups into less polar and more volatile trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers. The resulting mass spectra can then be interpreted to elucidate the structure. The fragmentation patterns in Electron Ionization (EI) mass spectrometry are often complex but highly reproducible, allowing for library matching and structural confirmation. For instance, TBDMS derivatives typically show characteristic neutral losses, such as the loss of a methyl group (M-15) or a tert-butyl group (M-57).
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a cornerstone technique for the analysis of complex mixtures containing polar, non-volatile, or thermally labile compounds. It combines the high-resolution separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. Reversed-phase liquid chromatography (RPLC) is commonly used, where analytes are separated based on their hydrophobicity.
When analyzing a sample containing "this compound" and its derivatives, LC-MS can provide the molecular weight of the compounds from the molecular ion peak (e.g., [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) and structural information from fragmentation data. Tandem mass spectrometry (LC-MS/MS) further enhances structural elucidation by isolating a specific precursor ion and inducing its fragmentation to produce a spectrum of product ions. This technique is crucial for identifying metabolites of pyridinol derivatives in complex biological matrices like hepatocyte incubations.
Illustrative LC-MS/MS Research Findings
While specific experimental data for "this compound" is not widely available in published literature, we can infer the type of data obtained from studies on analogous, more complex pyridine derivatives. For example, in a study on a related morpholinopyridin compound, LC-MS/MS was used to identify metabolites. The major metabolic pathways observed were O-dealkylation and oxidation, which could be relevant for "this compound" as well.
Below is a hypothetical data table illustrating the kind of results that would be expected from an LC-MS/MS analysis of "this compound" and a potential metabolite in a complex mixture.
| Compound Name | Retention Time (min) | Precursor Ion (m/z) [M+H]⁺ | Major Fragment Ions (m/z) | Proposed Structure of Fragment |
| This compound | 4.5 | 156.0655 | 112.0502, 94.0396 | [M+H - C₂H₄O]⁺, [M+H - C₂H₄O - H₂O]⁺ |
| 3-Hydroxypyridin-2-ol | 3.2 | 112.0502 | 94.0396, 66.0440 | [M+H - H₂O]⁺, [C₄H₄N]⁺ |
This table is illustrative and based on general fragmentation principles of similar compounds. Actual experimental values may vary.
Capillary Electrophoresis-Mass Spectrometry (CE-MS)
CE-MS is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. It is particularly advantageous for the analysis of small, polar, and charged metabolites from very small sample volumes. The coupling of CE to MS, often via an electrospray ionization (ESI) interface, allows for sensitive detection and identification of compounds in complex biological fluids like urine or cell lysates.
The analysis of "this compound" and its potential acidic or basic derivatives in a biological matrix would be an excellent application for CE-MS. The technique's high separation efficiency can resolve closely related isomers that may be difficult to separate by LC.
Computational Chemistry and Theoretical Modeling of 3 2 Hydroxyethoxy Pyridin 2 Ol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules like 3-(2-Hydroxyethoxy)pyridin-2-ol. These methods provide a theoretical framework for understanding its electronic characteristics, spectroscopic behavior, and the energetics of its different forms.
Electronic Structure and Bonding Analysis
The electronic structure of this compound is characterized by the interplay between the aromatic pyridin-2-one core and its substituents. The hydroxyl (-OH) and hydroxyethoxy (-OCH2CH2OH) groups significantly influence the electron density distribution across the molecule. DFT calculations can map this distribution, highlighting regions of high and low electron density.
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Quantum chemical methods are instrumental in predicting the spectroscopic signatures of this compound, which are crucial for its experimental identification and characterization.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus. For this compound, specific shifts for the protons and carbons on the pyridine (B92270) ring and the flexible hydroxyethoxy side chain can be estimated, aiding in the assignment of experimental spectra.
IR Spectroscopy: The vibrational frequencies corresponding to the stretching and bending of chemical bonds can be calculated to predict the compound's infrared (IR) spectrum. Key predicted vibrational modes would include the O-H stretch from the alcohol and pyridinol groups, C-O stretching from the ether linkage, and various C-H and C=C/C=N stretching and bending modes from the aromatic ring. niscair.res.in
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic transitions that give rise to UV-Vis absorption spectra. researchgate.net For this compound, transitions would likely involve the π-electrons of the pyridin-2-one system, with the substituents potentially causing shifts in the absorption maxima (λ_max).
Below is a table of representative predicted spectroscopic data for this compound, based on computational studies of analogous structures.
| Spectroscopic Technique | Predicted Parameter | Value Range |
| ¹H NMR | Chemical Shift (δ) | Aromatic H: 6.0-8.0 ppm; CH₂: 3.5-4.5 ppm; OH: variable |
| ¹³C NMR | Chemical Shift (δ) | Aromatic C: 100-160 ppm; CH₂: 60-75 ppm |
| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | O-H stretch: 3200-3500; C-O stretch: 1050-1250 |
| UV-Vis Spectroscopy | Absorption Maximum (λ_max) | ~220-240 nm and ~290-310 nm |
Note: These values are illustrative and depend on the specific computational method and solvent model used.
Energetics of Tautomeric Forms and Conformational Isomers
The structure of this compound is complicated by the existence of multiple tautomers and conformational isomers. Computational chemistry is essential for determining the relative stabilities of these different forms.
Tautomerism: The compound can exist in a tautomeric equilibrium between the this compound (enol) form and the 3-(2-Hydroxyethoxy)-1H-pyridin-2-one (keto) form. Quantum chemical calculations of the energies of these tautomers have shown that for the parent 2-hydroxypyridine (B17775), the pyridin-2-one (keto) form is generally more stable, particularly in the gas phase and non-polar solvents. acs.org The relative energies can, however, be influenced by solvent effects, with polar solvents potentially stabilizing one form over the other. researchgate.net
Conformational Isomers: The hydroxyethoxy side chain introduces conformational flexibility. Rotation around the C-O and C-C single bonds leads to various conformers. Theoretical calculations can map the potential energy surface of these rotations to identify the most stable (lowest energy) conformations. The preference for certain conformations is often governed by minimizing steric hindrance and optimizing intramolecular interactions, such as hydrogen bonding between the terminal hydroxyl group and the pyridine nitrogen or oxygen. researchgate.net Computational studies on similar heterocyclic ethers show a strong preference for conformations that minimize lone pair repulsion between heteroatoms. researchgate.net
Molecular Dynamics Simulations
While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a view of the compound's behavior over time. mdpi.com MD simulations model the movements of atoms and molecules, providing a detailed picture of conformational dynamics and interactions with the environment.
Conformational Dynamics in Solution and Gas Phase
MD simulations can track the conformational changes of this compound in different environments. In the gas phase, the molecule's dynamics are governed by its internal energy. In solution, the interactions with solvent molecules significantly impact its flexibility.
Simulations can reveal how the hydroxyethoxy side chain folds and moves relative to the pyridine ring. This is particularly important for understanding how the molecule might interact with a biological target, as its shape can change dynamically. The flexibility of the ether linkage allows the terminal hydroxyl group to explore a wide conformational space, which can be visualized and analyzed through MD trajectories. Comparing gas-phase and solution-phase simulations can elucidate the role of the solvent in restricting or enabling certain conformations. guidechem.com
Intermolecular Interactions and Solvent Effects
The functional groups on this compound—the two hydroxyl groups, the ether oxygen, and the pyridinone ring—are all capable of forming intermolecular hydrogen bonds. MD simulations are particularly well-suited to studying these interactions.
In an aqueous solution, simulations can show the formation and breaking of hydrogen bonds between the compound and surrounding water molecules. The organization of solvent molecules around the solute, known as the solvation shell, can be characterized. This provides insight into the compound's solubility and how it is stabilized by the solvent. The ability to form multiple hydrogen bonds suggests that solvent effects will play a crucial role in the compound's behavior and properties, a factor that is critical in many chemical and biological contexts. bldpharm.com The interplay of these non-covalent interactions governs the self-assembly and macroscopic properties of gels and other materials. researchgate.net
Molecular Modeling of Interactions with Biological Target Sites and Enzymes
Computational modeling is a powerful tool to simulate and analyze the interactions between a small molecule like this compound and biological macromolecules such as proteins and enzymes. These methods are fundamental in drug discovery and chemical biology for predicting binding affinity and mechanism of action.
Ligand-protein docking is a computational technique used to predict the preferred orientation and conformation of a ligand when it binds to a target protein. nih.gov For this compound, docking studies are crucial for identifying potential protein targets and understanding the structural basis of its activity. Given its structural similarity to known kinase inhibitors, a likely application of docking would be to explore its binding within the ATP-binding site of various kinases. acs.orgacs.org
In a typical docking simulation, the 3D structure of the target protein is obtained from crystallographic data, and the ligand is computationally placed into the binding site. A scoring function then estimates the binding affinity for different poses. For instance, docking of pyridin-2-yl analogues into the active site of enzymes like aldo-keto reductase 1C3 (AKR1C3) has been used to explain inhibitory activity. nih.gov
A hypothetical docking study of this compound into the hinge region of a protein kinase, such as a RAF kinase, would likely show key interactions. The pyridin-2-ol core could form hydrogen bonds with backbone residues in the hinge region, a common binding motif for kinase inhibitors. The 2-hydroxyethoxy side chain could form additional hydrogen bonds with residues in the solvent-exposed region or near the DFG loop, potentially enhancing potency and selectivity. acs.org The binding energy, often expressed in kcal/mol, indicates the stability of the complex.
Table 1: Hypothetical Docking Results for this compound with a Kinase Target
| Interaction Type | Interacting Ligand Atom(s) | Interacting Protein Residue(s) | Distance (Å) |
| Hydrogen Bond | Pyridinone-OH | Cys-Hinge Backbone NH | 2.8 |
| Hydrogen Bond | Pyridinone-NH | Cys-Hinge Backbone C=O | 3.0 |
| Hydrogen Bond | Ethoxy-OH | Asp-DFG Motif | 2.7 |
| Hydrophobic | Pyridine Ring | Leu, Val | 3.5 - 4.0 |
| Docking Score | -8.5 kcal/mol |
Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with a specific physical, chemical, or biological property. researchgate.netresearchgate.netnih.gov For analogues of this compound, QSPR studies can be used to predict properties like antimicrobial activity, cytotoxicity, or solubility based on calculated molecular descriptors.
The process involves generating a dataset of analogues with known activity, calculating a wide range of molecular descriptors for each, and then using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a predictive model. researchgate.netmui.ac.ir Descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical.
For a series of 3-hydroxypyridine-4-one analogues, QSPR models have shown that topological parameters are significant for predicting antimicrobial activity. researchgate.netresearchgate.net A similar approach for analogues of this compound could reveal that descriptors related to lipophilicity (e.g., LogP), molecular shape, and the presence of hydrogen bond donors/acceptors are critical for their biological effect. The predictive power of the model is assessed using statistical metrics like the coefficient of determination (R²) and the cross-validated R² (Q²). saspublishers.com
Table 2: Example Descriptors for a QSPR Model of Pyridin-2-ol Analogues
| Analogue | Molecular Weight | LogP | Number of H-Bond Donors | Polar Surface Area (Ų) | Predicted Activity (pIC50) |
| This compound | 155.15 | 0.8 | 3 | 66.8 | 5.2 |
| Analogue A (R=-CH3) | 125.13 | 1.2 | 2 | 46.5 | 4.8 |
| Analogue B (R=-OCH3) | 141.13 | 0.9 | 2 | 55.8 | 5.0 |
| Analogue C (R=-Cl) | 145.55 | 1.7 | 2 | 46.5 | 4.5 |
A chemical probe is a small molecule used to study a specific biological target or pathway. researchgate.net In silico design plays a pivotal role in developing potent and selective probes. Starting from a scaffold like this compound, computational methods can guide the structural modifications needed to create a targeted chemical probe.
The process often begins with identifying a protein target of interest, for example, a specific enzyme implicated in a disease. A pharmacophore model is then developed based on the key interaction features of the protein's binding site (e.g., hydrogen bond donors/acceptors, hydrophobic regions). researchgate.net This model serves as a template for designing new molecules. Virtual libraries of analogues of this compound can be screened against this model to identify candidates with a high predicted affinity. Further computational analysis, such as molecular dynamics simulations, can assess the stability of the ligand-protein complex over time, providing a more dynamic view of the binding. nih.gov The goal is to design a probe with high affinity for the target and high selectivity over other related proteins.
Theoretical Reaction Pathway and Mechanism Elucidation
Density Functional Theory (DFT) is a powerful quantum-mechanical modeling method used to investigate the electronic structure of molecules and elucidate reaction mechanisms. rsc.org For this compound, DFT calculations can be used to explore its synthesis, stability, and reactivity.
A plausible synthetic route involves the reaction of a precursor like 2-chloro-3-hydroxypyridine (B146414) with ethylene (B1197577) glycol. Theoretical calculations can model this reaction pathway to determine its feasibility. doi.org By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed.
This analysis helps in identifying the rate-determining step (the step with the highest energy barrier) and understanding the role of catalysts or reaction conditions. bohrium.com For example, calculations could compare a base-catalyzed versus an uncatalyzed reaction to show how the base lowers the activation energy for the nucleophilic substitution. DFT can also be used to predict spectroscopic properties like NMR chemical shifts, which can then be compared with experimental data to confirm the structure of the synthesized compound. rsc.org
Applications As a Versatile Chemical Building Block and Scaffold
Role in Complex Organic Synthesis
The pyridine (B92270) ring is a fundamental heterocyclic scaffold found in a vast number of natural products and synthetic compounds with significant biological and chemical properties. The inherent reactivity of the pyridine nucleus, especially when substituted with activating groups like hydroxyl functions, makes it an excellent starting point for the construction of more elaborate molecular architectures.
The 2-hydroxypyridine (B17775) moiety within 3-(2-Hydroxyethoxy)pyridin-2-ol is a well-established precursor for the synthesis of a variety of fused and substituted heterocyclic systems. The tautomeric nature of the 2-hydroxypyridine/2-pyridone system is crucial, as it allows for selective reactions at the nitrogen or oxygen atoms, as well as at the carbon atoms of the ring bohrium.comchemrxiv.orgmdpi.com. This reactivity enables its use in the construction of diverse and complex heterocyclic frameworks.
The presence of the pyridine ring makes it a suitable starting material for creating fused ring systems of medicinal importance, such as:
Pyrido[2,3-d]pyrimidines: These are synthesized from 2-aminopyridine (B139424) derivatives and are known for their potential as antitumor agents that can inhibit enzymes like dihydrofolate reductases and tyrosine kinases mdpi.comnih.gov.
Pyrazolo[3,4-b]pyridines: This scaffold, also accessible from functionalized pyridines, is a key component in compounds with a broad spectrum of biological activities, including antiviral and antimicrobial properties mdpi.com.
Imidazo[1,2-a]pyridines: These are typically synthesized from 2-aminopyridines and are another class of heterocyclic compounds with significant therapeutic interest acs.org.
The general synthetic utility of the pyridine scaffold is further demonstrated by various synthetic methods that produce substituted pyridines, which can then be elaborated into more complex structures organic-chemistry.orgyoutube.comyoutube.com. The this compound molecule, with its multiple reaction sites, is thus a promising candidate for the synthesis of novel and advanced heterocyclic systems.
Table 1: Examples of Advanced Heterocyclic Systems Derived from Pyridine Precursors
| Heterocyclic System | Precursor Type | Potential Biological Activity | References |
| Pyrido[2,3-d]pyrimidines | 2-Aminopyridine derivatives | Antitumor, Antiviral | mdpi.comnih.gov |
| Pyrazolo[3,4-b]pyridines | Functionalized Pyridines | Antiviral, Antimicrobial | mdpi.com |
| Imidazo[1,2-a]pyridines | 2-Aminopyridine derivatives | Various therapeutic applications | acs.org |
A chemical scaffold is a core structure upon which various functional groups can be appended to create a library of compounds with diverse properties. The this compound molecule is an excellent example of such a scaffold. The pyridine ring provides a rigid framework, while the hydroxyl and hydroxyethoxy groups offer points for further functionalization.
Research on related structures highlights the potential of this scaffold:
Inhibitor Synthesis: A structure-based design approach has led to the development of potent RAF inhibitors based on a pyridine series. The inclusion of an alcohol side chain was found to be crucial for interacting with the DFG loop of the kinase, significantly improving cell potency acs.org.
Multi-target Agents: The concept of using a core scaffold to develop multi-functional agents is well-established. For instance, triazolopyrimidine scaffolds have been developed as agents for Alzheimer's disease, targeting multiple aspects of the disease's pathology researchgate.netresearchgate.net.
Chalcone (B49325) Derivatives: The functionalization of chalcone scaffolds that include a pyridyl moiety has been explored for discovering compounds with antifungal properties. The position of the nitrogen within the pyridine ring and other substituents significantly influences the biological activity nih.gov.
The this compound scaffold offers several handles for synthetic modification. The ether linkage is generally stable, while the two hydroxyl groups can be selectively protected and reacted to introduce a wide variety of other functional groups, leading to the creation of libraries of multi-functional compounds for screening in drug discovery and other applications.
Integration into Ligand Design for Catalysis
The design of ligands is central to the development of efficient and selective metal-based catalysts. The this compound molecule possesses key structural features that make it an attractive candidate for ligand design. The 3-hydroxy-2-pyridone arrangement provides a bidentate N,O-chelation site, which can strongly bind to a variety of metal ions.
Ligands based on the 2-hydroxypyridine framework have been successfully employed in the development of new catalyst systems. These ligands can facilitate a range of organic transformations, often with high efficiency and selectivity.
Palladium Catalysis: Palladium complexes bearing 2-hydroxypyridine-based ligands have been developed as pre-catalysts for the α-alkylation of ketones with alcohols. These reactions proceed through a hydrogen borrowing mechanism and are environmentally friendly, with water being the only byproduct lu.se.
Hydrogenation/Dehydrogenation Reactions: The 2-hydroxypyridine system has been shown to facilitate both hydrogenation and dehydrogenation reactions due to its cooperative abilities, making it a versatile component in catalyst design for these important transformations lu.se.
Enzymatic Catalysis: Enzymes containing pyridine derivatives, such as the 2-hydroxypyridine 5-monooxygenase, have been identified and characterized. Such enzymes may serve as attractive catalysts for the regioselective synthesis of various N-heterocyclic compounds nih.gov.
The presence of the 2-hydroxyethoxy side chain in this compound can further modulate the properties of the resulting metal complexes, for example, by influencing their solubility and steric environment, which in turn can fine-tune their catalytic activity.
Table 2: Examples of Catalyst Systems Employing Hydroxypyridine-type Ligands
| Catalyst System | Metal | Reaction Type | References |
| 2-Hydroxypyridine-ligated Pd-complexes | Palladium | α-Alkylation of ketones | lu.se |
| Cp*Ir catalyst with 2-hydroxypyridine | Iridium | Dehydrogenation of alcohols | lu.se |
| 2-Hydroxypyridine 5-monooxygenase | (Enzyme) | Hydroxylation | nih.gov |
The ability of this compound to act as a chelating ligand is one of its most significant properties. The 3-hydroxy-2(1H)-pyridinone moiety is a well-known bidentate chelator, particularly for hard metal ions like Fe(III) nih.gov. This strong chelation is fundamental to its role in directing reactivity in various chemical processes.
Strong Metal Binding: Hydroxypyridinones are recognized for their exceptional ability to form stable complexes with metal ions in aqueous media. The synthesis of various bidentate and hexadentate ligands containing the 3-hydroxy-2(1H)-pyridinone moiety has been described, and their high stability constants with iron(III) have been determined nih.govkcl.ac.uk.
Bifunctional Chelators: The introduction of a hydroxyethoxy group, as seen in the related compound 1-(2-hydroxyethoxy)methyl-2-methyl-3-hydroxyl-4-pyridinone, does not adversely affect the geometry of the iron-chelating site. This allows for the design of bifunctional molecules where the chelating part binds a metal ion while the side chain can be used for targeting or modifying solubility nih.govnih.gov.
Metal-Ligand Cooperation: In catalytic systems, the ligand can do more than just hold the metal in place. In a palladium-catalyzed carbonylation reaction, a ligand containing a pyridyl group was shown to participate directly in the reaction mechanism. The pyridyl nitrogen acts as a built-in base, facilitating the deprotonation of the alcohol substrate and promoting the rate-determining step of the catalytic cycle rsc.org.
The chelation provided by the this compound can be expected to direct the reactivity of a coordinated metal center, enabling transformations at specific sites on a substrate molecule. The hydroxyethoxy side chain could further participate in the reaction, potentially through secondary interactions or by acting as an internal base or nucleophile.
Potential in Materials Science Research
The unique properties of this compound also suggest its potential for use in materials science. The ability to coordinate with metal ions and the presence of hydroxyl groups for polymerization or surface grafting make it a versatile building block for functional materials.
Coordination Polymers: Pyridine derivatives are widely used in the construction of coordination polymers. These materials are formed by the self-assembly of metal ions and organic ligands. By carefully choosing the components, materials with interesting properties such as porosity, magnetism, and luminescence can be created. For example, Hofmann-like coordination polymers have been synthesized using 3-hydroxypyridine (B118123), and these materials exhibit spin-crossover properties, which are of interest for data storage and molecular switching applications bohrium.com.
Functional Polymers: The pyridine moiety can be incorporated into polymers to enhance their properties. Pyridine-grafted copolymers have been synthesized that exhibit strong fluorescence and antimicrobial activity mdpi.com. The hydroxyl groups on this compound provide reactive sites for its incorporation into polymer chains, either as a monomer or as a functionalizing agent for existing polymers.
Solubility and Processing: The hydroxyethoxy group is essentially a short ethylene (B1197577) glycol chain. The incorporation of ethylene glycol units into molecules is a common strategy to enhance their solubility in aqueous media . This property is highly advantageous in materials science, for example, in the development of water-soluble catalysts or for the processing of materials in environmentally friendly solvents.
The combination of a metal-binding site and reactive hydroxyl groups in a single, relatively small molecule makes this compound a promising candidate for the design of new functional materials, including metal-organic frameworks (MOFs), fluorescent sensors, and advanced polymer systems.
Table 3: Potential Applications in Materials Science Based on Pyridine Derivatives
| Material Type | Relevant Property of Pyridine Derivative | Potential Application | References |
| Coordination Polymers | Metal coordination, structural direction | Magnetic materials, data storage | bohrium.com |
| Functional Polymers | Fluorescence, antimicrobial properties | Sensors, biomedical materials | mdpi.com |
| Water-Soluble Materials | Enhanced aqueous solubility from side chains | "Green" chemistry applications |
Components for Advanced Functional Materials
The unique combination of a rigid aromatic ring and flexible, reactive side chains in this compound makes it an attractive component for the synthesis of advanced functional materials. The 2-pyridone nucleus is a well-established motif in the construction of supramolecular polymers and functional linkers, while the dual hydroxyl groups offer pathways for creating polyesters and other condensation polymers.
The hydroxyl group on the ethoxy side chain is particularly significant. It can readily participate in polymerization reactions, such as esterification, to form polyester (B1180765) chains. Research on analogous structures, like the cardanol-based diol 8-(3-(2-hydroxyethoxy)phenyl)octan-1-ol, has demonstrated the utility of the hydroxyethoxy moiety in the enzymatic, solvent-free synthesis of 100% bio-based polyesters. acs.org These polymers were subsequently used as additives to modify the mechanical and thermal properties of polylactic acid (PLA), showcasing a green circular economy approach. acs.org This suggests a direct potential application for this compound in creating novel, functional biopolymers.
Furthermore, the pyridinone core itself is a valuable component in material design. The related 3-benzyloxy-2-pyridinone has been developed as a functional linker, enabling the attachment of 3,2-hydroxypyridinone (HOPO) units to various molecular scaffolds for applications like metal chelation. nih.gov The ability of the pyridone ring to act as a ligand or participate in hydrogen bonding has been exploited in the creation of supramolecular polymers using structures like 2,6-bis-(2'-pyridyl)-4-pyridone. tue.nl The inherent functionalities of this compound provide a foundation for its use in developing materials with tailored properties, including polymers for biomedical applications, specialized coatings, and self-assembling systems.
Table 1: Examples of Pyridone Derivatives in Functional Material Synthesis
| Derivative | Application | Function of Pyridone/Hydroxyethoxy Moiety | Reference |
| 8-(3-(2-hydroxyethoxy)phenyl)octan-1-ol | Bio-based polyester synthesis | The hydroxyethoxy group acts as a monomer for polycondensation. | acs.org |
| 3-Benzyloxy-2-pyridinone | Functional linkers for chelators | The pyridinone core serves as a scaffold for attaching functional groups. | nih.gov |
| 2,6-bis-(2'-pyridyl)-4-pyridone | Supramolecular polymers | The pyridone unit facilitates self-assembly through coordination. | tue.nl |
| Poly(glycidyl methacrylate-co-dimethylacrylamide) modified with 2-(2-aminoethoxy)ethanol | Polymer photoswitch for sensing | The hydroxyethoxy group enhances solubility and provides a reactive site. | acs.org |
Optoelectronic Applications and Dye Synthesis
The electron-rich nature of the hydroxypyridinone ring system makes it an excellent component for chromophores, which are the parts of molecules responsible for color. Specifically, 6-hydroxy-2-pyridone derivatives are extensively used as coupling components in the synthesis of azo dyes. researchgate.netresearchgate.net Azo dyes are a major class of synthetic colorants characterized by the presence of a nitrogen-nitrogen double bond (–N=N–), which connects two aromatic rings.
The synthesis typically involves the diazotization of a primary aromatic amine, followed by an azo coupling reaction with an electron-rich partner like this compound. The pyridinone ring acts as this coupling component, and the position of the azo linkage is directed by the activating hydroxyl group. The resulting pyridone-based azo dyes are known for producing bright and strong colors, with shades ranging from yellow and orange to red. researchgate.netgoogle.com
The 3-(2-hydroxyethoxy) side chain in this compound plays a crucial role in fine-tuning the properties of the final dye. This hydrophilic group can significantly improve the dye's solubility in water or other polar solvents, which is a critical factor for dyeing processes, particularly for textile fibers like cotton. researchgate.net Moreover, the terminal hydroxyl group offers a potential site for further chemical modification, allowing the dye to be covalently bonded to a substrate to enhance its fastness (resistance to washing or fading). For instance, it can be reacted with fiber-reactive groups like triazines to create reactive dyes that form a permanent bond with the fabric. researchgate.net
While specific dyes synthesized directly from this compound are not detailed in the literature, the established chemistry of pyridone couplers provides a clear blueprint for its application in this field. Its use would lead to the creation of novel azo dyes with potentially enhanced solubility and functionality.
Table 2: Representative Pyridone-Based Azo Dyes
| Dye Structure/Class | Coupling Component | Application/Properties | Reference |
| Pyridone Disperse Dyes | Hydroxypyridone derivatives | Dyeing synthetic fibers with brilliant shades. | researchgate.net |
| Disazo Reactive Dyes | 1-ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridone | Produces brilliant orange and yellow hues on cotton with excellent fastness. | researchgate.netgoogle.com |
| Bifunctional Reactive Dyes | 1-ethyl-6-hydroxy-4-methyl-2-pyridone | Used for dyeing fabrics containing hydroxyl (-OH) or amide (-NHCO-) groups. | researchgate.net |
| Monoazo Dyes | N-2-ethylhexyl-3-cyano-4-methyl-6-hydroxy-2-pyridone | Used as disperse dyes for polyester fibers. | researchgate.net |
Emerging Research Frontiers and Future Prospects for 3 2 Hydroxyethoxy Pyridin 2 Ol
Development of Sustainable Synthetic Routes and Methodologies
The synthesis of functionalized pyridinones is a cornerstone of medicinal and materials chemistry. frontiersin.orgnih.gov Future research concerning 3-(2-Hydroxyethoxy)pyridin-2-ol will undoubtedly prioritize the development of sustainable and efficient synthetic methodologies.
Current approaches to pyridine (B92270) and pyridinone synthesis often rely on multi-step procedures that may involve harsh reaction conditions or the use of hazardous reagents. frontiersin.org Green chemistry principles are now guiding the evolution of synthetic organic chemistry, emphasizing waste reduction, energy efficiency, and the use of renewable feedstocks.
One promising avenue for the sustainable synthesis of this compound and its derivatives is the utilization of multicomponent reactions (MCRs). MCRs, which involve the combination of three or more reactants in a single step to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of atom economy and operational simplicity. nih.gov For instance, a one-pot, four-component reaction under microwave irradiation has been successfully employed for the synthesis of novel pyridine derivatives in high yields and short reaction times. nih.gov Adapting such a strategy to incorporate a precursor for the 2-hydroxyethoxy side chain could provide a direct and environmentally benign route to this compound.
Another sustainable approach involves the use of earth-abundant metal catalysts. A Zn(II)-catalyzed, solvent-free synthesis of substituted pyridines from alcohols has been reported, offering an eco-friendly alternative to traditional methods. bohrium.comacs.org The development of a similar catalytic system for the synthesis of 3-hydroxypyridinones, potentially from bio-derived starting materials, would represent a significant advancement. Furthermore, rhodium-catalyzed [2+2+2] cycloaddition reactions in green solvents like ethanol (B145695) present another viable strategy for constructing the pyridine core. rsc.org
The table below summarizes potential sustainable synthetic strategies for this compound.
| Synthetic Strategy | Key Features | Potential Advantages |
| Multicomponent Reactions (MCRs) | One-pot synthesis from multiple starting materials. | High atom economy, reduced waste, operational simplicity. nih.gov |
| Zn(II)-Catalyzed Synthesis | Use of an earth-abundant and air-stable metal catalyst. | Environmentally friendly, potential for solvent-free conditions. bohrium.comacs.org |
| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reactions. | Shorter reaction times, improved yields, energy efficiency. nih.gov |
| Rhodium-Catalyzed Cycloaddition | [2+2+2] cycloaddition of diynes and oximes. | High efficiency, use of green solvents like ethanol. rsc.org |
Exploration of Novel Reactivity and Transformation Pathways
The inherent reactivity of the 3-hydroxypyridin-2-one (B1229133) scaffold, coupled with the functional handles of the hydroxyethoxy side chain, opens up a vast chemical space for exploration. Future research will likely focus on elucidating and exploiting the novel reactivity and transformation pathways of this compound.
The 3-hydroxy group and the pyridinone nitrogen offer sites for various chemical modifications, including alkylation, acylation, and coupling reactions. These transformations can be used to modulate the electronic properties, solubility, and biological activity of the molecule. For example, the synthesis of 3-hydroxypyridin-2-thione-based histone deacetylase inhibitors has demonstrated the feasibility of modifying the pyridinone core to achieve specific biological functions. nih.gov
The hydroxy group on the ethoxy side chain provides an additional point for functionalization. This could be leveraged for the attachment of polymers, such as polyethylene (B3416737) glycol (PEG), to improve pharmacokinetic properties or to tether the molecule to solid supports for applications in catalysis or affinity chromatography. researchgate.netkyoto-u.ac.jp The synthesis of pyridines bearing PEG chains has been shown to produce efficient ligands for palladium-catalyzed oxidation of alcohols. researchgate.netkyoto-u.ac.jp
Furthermore, the pyridinone ring itself can participate in various cycloaddition and rearrangement reactions. The aza-semipinacol-type rearrangement of 6-benzyl-3,6-dihydropyridin-2(1H)-ones highlights the potential for complex skeletal reorganizations to generate novel heterocyclic systems. nih.govacs.org Investigating the susceptibility of this compound to similar transformations could lead to the discovery of new molecular architectures with unique properties.
The table below outlines potential transformation pathways for this compound.
| Transformation Type | Reactive Site | Potential Products and Applications |
| N-Alkylation/Acylation | Pyridinone Nitrogen | Modulation of electronic properties and biological activity. nih.gov |
| O-Functionalization | 3-Hydroxy Group | Introduction of various functional groups, prodrug strategies. |
| Side-Chain Modification | Hydroxyethoxy Group | Attachment of polymers, solid supports, or targeting moieties. researchgate.netkyoto-u.ac.jp |
| Cycloaddition Reactions | Pyridinone Ring | Synthesis of polycyclic heterocyclic compounds. nih.govacs.org |
| Rearrangement Reactions | Pyridinone Ring | Access to novel molecular scaffolds. nih.govacs.org |
Advancements in High-Throughput Screening for Chemical Space Exploration
High-throughput screening (HTS) is a powerful tool in modern drug discovery and materials science, enabling the rapid evaluation of large compound libraries for desired activities. nih.gov The application of HTS to libraries of pyridinone derivatives, including this compound, holds immense promise for uncovering new biological activities and material properties.
The development of robust and miniaturized assays is crucial for successful HTS campaigns. For biological screening, these assays could be designed to identify inhibitors of specific enzymes, modulators of protein-protein interactions, or compounds with antimicrobial or anticancer activity. acs.org The broad spectrum of biological activities already reported for pyridinone derivatives, such as antitumor, antimicrobial, and anti-inflammatory effects, makes them a rich source for hit discovery. frontiersin.orgnih.gov
In the context of materials science, HTS can be employed to screen for properties such as fluorescence, thermal stability, or catalytic activity. For instance, derivatives of 2-pyridone have been investigated as emissive materials for organic light-emitting diodes (OLEDs). diva-portal.org An HTS approach could accelerate the discovery of this compound analogues with optimized photophysical properties.
The integration of virtual screening with physical HTS can further enhance the efficiency of the discovery process. nih.gov Computational models can be used to predict the properties of virtual libraries of this compound derivatives, allowing for the prioritization of compounds for synthesis and experimental testing.
The table below details potential HTS applications for this compound and its derivatives.
| Screening Application | Target Property/Activity | Potential Impact |
| Drug Discovery | Enzyme inhibition, receptor binding, antimicrobial activity, anticancer activity. acs.org | Identification of new lead compounds for therapeutic development. |
| Materials Science | Fluorescence, thermal stability, catalytic activity, liquid crystalline properties. diva-portal.org | Discovery of new functional materials for various applications. |
| Chemical Biology | Probes for studying biological processes, modulators of cellular pathways. | Development of new tools for biomedical research. |
Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Chemical Biology
The full potential of this compound will be realized through interdisciplinary research that bridges the gap between organic chemistry, materials science, and chemical biology. The unique structural features of this molecule make it an ideal platform for such collaborative endeavors.
In materials science, the ability of pyridinones to act as ligands for metal ions opens up possibilities for the design of novel coordination polymers and metal-organic frameworks (MOFs). iipseries.org The hydroxyethoxy side chain of this compound could be used to tune the properties of these materials, such as their porosity or catalytic activity. The synthesis of pyridone derivatives using a bifunctional Fe-based MOF and CuO nanocomposite as a catalyst highlights the synergy between pyridinone chemistry and materials science. researchgate.netnih.gov
From a chemical biology perspective, 3-hydroxypyridinones are known to be effective iron chelators. acs.org This property could be exploited for the development of therapeutic agents for iron overload disorders. The hydroxyethoxy group could be modified to improve the pharmacokinetic properties of the chelator or to target it to specific tissues. Furthermore, the pyridinone scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs. frontiersin.orgnih.gov The synthesis and biological evaluation of a library of this compound derivatives could lead to the discovery of new drug candidates with a wide range of therapeutic applications.
Q & A
Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer: Steric hindrance from the hydroxyethoxy group may limit access to the C-4 position. Use bulky ligands (e.g., SPhos) in Pd-catalyzed couplings to direct reactions to less hindered sites. Hammett plots correlate substituent effects with reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
